(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
Description
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-26(2)15-11-12-27(26,3)19(14-15)32-25(31)20-18-10-6-7-13-28(18)22-21(20)23(29)16-8-4-5-9-17(16)24(22)30/h4-10,13,15,19H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLNXFXDMUUCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=C4C=CC=CN4C5=C3C(=O)C6=CC=CC=C6C5=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure
The structure of the compound can be broken down into two main components: the bicyclic structure and the benzo-fused pyridoindole moiety. The bicyclic portion contributes to the compound's stereochemistry and potential interactions with biological targets.
1. Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines including breast and lung cancer cells .
2. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Spectrum of Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study highlighted that the compound inhibited bacterial growth by disrupting cell membrane integrity .
Table 1: Biological Activities of the Compound
Anticancer Mechanism Insights
A detailed examination revealed that the compound interacts with specific molecular targets involved in cell signaling pathways associated with cancer progression. The activation of p53-mediated pathways was noted as a critical mechanism leading to increased apoptosis in treated cells.
Antimicrobial Mechanism Insights
The antimicrobial properties were attributed to the ability of the compound to penetrate bacterial membranes effectively. This was confirmed through membrane integrity assays which showed significant leakage of cellular contents upon exposure to the compound.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential
Research indicates that compounds similar to (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate exhibit significant biological activities. For instance:
- Anti-inflammatory Properties : Studies have shown that related compounds possess anti-inflammatory effects in various animal models. This suggests potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
- Anticancer Activity : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research into similar benzo-fused heterocycles has demonstrated promising results in targeting specific cancer pathways .
Cosmetic Applications
Formulation Development
The compound's unique structure allows it to be integrated into cosmetic formulations for enhanced skin benefits:
- Moisturizing Agents : Its properties can be harnessed to improve the moisturizing capabilities of topical products. Experimental designs have shown that formulations incorporating such compounds can enhance skin hydration and texture .
- Stability and Efficacy : The incorporation of this compound can lead to more stable cosmetic products with prolonged shelf life and efficacy due to its chemical stability under various conditions .
Material Science Applications
Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential in polymer synthesis:
- Biodegradable Polymers : The compound can act as a monomer for synthesizing biodegradable polymers which are environmentally friendly alternatives to traditional plastics. This application is particularly relevant in the context of increasing global plastic waste concerns .
Case Studies
Case Study 1: Anti-inflammatory Research
A study focused on the anti-inflammatory properties of structurally similar compounds demonstrated significant reductions in inflammatory markers in animal models when treated with these compounds. This research supports the therapeutic potential of this compound in clinical settings aimed at managing inflammation-related disorders.
Case Study 2: Cosmetic Formulation Optimization
Another study utilized response surface methodology to optimize cosmetic formulations containing compounds similar to this compound. The results indicated improved sensory properties and skin hydration effects compared to traditional formulations without these compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations:
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The target compound’s high LogP aligns with its terpene ester, suggesting preferential distribution in lipid-rich tissues.
- Solubility : Ethyl esters show moderate solubility, while the target compound’s poor solubility may necessitate formulation aids.
3D Structural Similarity Analysis
- Shape Similarity (ST) : The terpene ester’s bulky group reduces ST scores (<0.8) compared to smaller esters (e.g., ethyl), indicating distinct binding conformations.
- Feature Similarity (CT) : The 6,11-dioxo group’s hydrogen-bonding capability yields CT scores >0.5 for all analogs, suggesting conserved interactions with polar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
